N-[4-(2-oxo-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-3-yl)phenyl]acetamide
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Overview
Description
N-[4-(2-oxo-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-3-yl)phenyl]acetamide is a complex organic compound with a unique structure that combines elements of chromene and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxo-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-3-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the chromenoquinoline core, followed by acylation to introduce the acetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxo-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-[4-(2-oxo-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as optical or electronic applications.
Mechanism of Action
The mechanism of action of N-[4-(2-oxo-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenoquinoline derivatives and acetamide-containing molecules. Examples include:
- 4-(2-oxo-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-3-yl)benzonitrile
- N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide
Uniqueness
N-[4-(2-oxo-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-3-yl)phenyl]acetamide is unique due to its specific combination of chromene and quinoline structures, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H20N2O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[4-(10-oxo-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-12-yl)phenyl]acetamide |
InChI |
InChI=1S/C28H20N2O3/c1-16(31)29-19-13-10-18(11-14-19)27-26-25(21-8-4-5-9-23(21)33-28(26)32)24-20-7-3-2-6-17(20)12-15-22(24)30-27/h2-15,27,30H,1H3,(H,29,31) |
InChI Key |
CVCONDHAAFKXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)C5=C(N2)C=CC6=CC=CC=C65 |
Origin of Product |
United States |
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